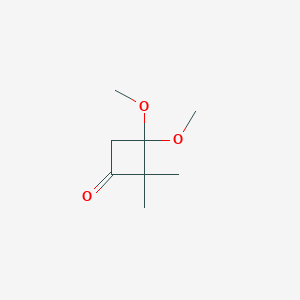
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a chemical compound with the CAS Number: 2091677-17-5 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 3,3-dimethoxy-2,2-dimethylcyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Structural Mimicry and DNA Damage Research
Stereoisomeric C5-C5'-Linked Dihydrothymine Dimers Production
Research by Ito et al. (1999) has explored the formation of stereoisomeric dihydrothymine dimers through the radiolytic one-electron reduction of thymine derivatives. These compounds exhibit structural similarities with cyclobutane pyrimidine photodimers, which are known to be mutagenic and carcinogenic, induced by UV light. This study highlights the potential of dimethoxydimethylcyclobutanone derivatives in mimicking DNA damage and studying mutagenic processes (Ito, Shinohara, Hatta, & Nishimoto, 1999).
Materials Science and Polymer Chemistry
Preparation of Poly(1,1-dimethyl silabutane)
Kawahara et al. (2004) have demonstrated the anionic polymerization of 1,1-dimethyl-1-silacyclobutane, resulting in high molecular weight poly(1,1-dimethyl silabutane). This research underscores the role of dimethylcyclobutanone derivatives in synthesizing new crystalline polymers with potential applications in materials science (Kawahara, Nagai, Kazama, Takano, & Isono, 2004).
Organic Synthesis and Reaction Mechanisms
Synthesis and Ring-Opening Reactions
Butler et al. (2000) have investigated the addition of dimethoxycarbene to electron-deficient double bonds in cyclobutene diesters, leading to the formation of bicyclo[2.1.0]pentanone acetals. This study provides insights into the synthetic utility of dimethoxycyclobutanone derivatives in creating complex cyclic structures, highlighting their importance in organic synthesis and mechanistic studies (Butler, Halton, Warkentin, & Warrener, 2000).
Photocatalysis and Light-Induced Reactions
Visible Light Photocatalysis with Flavin Derivatives
Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation via [2+2] cycloadditions. This work suggests the potential use of dimethylcyclobutanone derivatives in developing new photocatalytic systems for light-induced organic transformations (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3,3-Dimethoxy-2-butanone, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Eigenschaften
IUPAC Name |
3,3-dimethoxy-2,2-dimethylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOWJRHSFUZRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

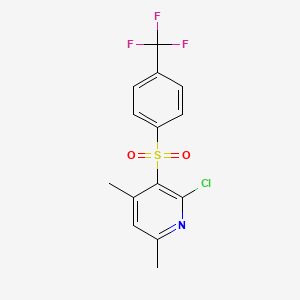
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)
![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)
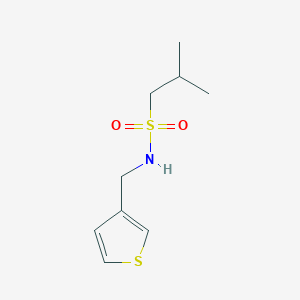

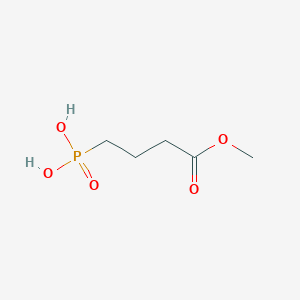
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)
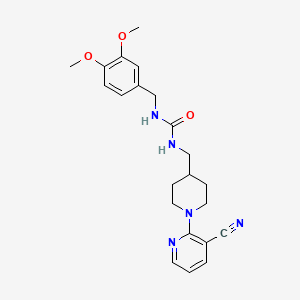
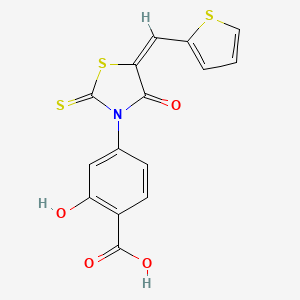
![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)
